Ethyl 4-amino-6-methoxynicotinate
Description
Ethyl 4-amino-6-methoxynicotinate (CAS No. 2106770-79-8) is a substituted nicotinate derivative featuring an amino group at the 4-position, a methoxy group at the 6-position, and an ethyl ester at the 3-position of the pyridine ring. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-amino-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
GWXDXZAQFKWMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)OC |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 4-amino-6-methoxynicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Industry: The compound finds use in the chemical industry for the production of various intermediates and fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-amino-6-methoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares Ethyl 4-amino-6-methoxynicotinate with structurally related compounds, highlighting substituent differences, synthesis yields, and key properties:
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